molecular formula C18H27ClN4O3 B13960136 Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate

Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate

Cat. No.: B13960136
M. Wt: 382.9 g/mol
InChI Key: JZSBWMPBDAXPNU-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a chloro substituent, and a methoxypiperidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate typically involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidine core, introduction of the chloro substituent, and attachment of the methoxypiperidinyl group. Common synthetic routes may involve:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxypiperidinyl Group: This step may involve nucleophilic substitution reactions using methoxypiperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H27ClN4O3

Molecular Weight

382.9 g/mol

IUPAC Name

tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C18H27ClN4O3/c1-18(2,3)26-17(24)23-10-7-13-14(11-23)20-16(19)21-15(13)22-8-5-12(25-4)6-9-22/h12H,5-11H2,1-4H3

InChI Key

JZSBWMPBDAXPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCC(CC3)OC)Cl

Origin of Product

United States

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